molecular formula C17H24S B12583681 1,3,5-Trimethyl-2-[(oct-1-yn-1-yl)sulfanyl]benzene CAS No. 638199-56-1

1,3,5-Trimethyl-2-[(oct-1-yn-1-yl)sulfanyl]benzene

Cat. No.: B12583681
CAS No.: 638199-56-1
M. Wt: 260.4 g/mol
InChI Key: CEJLJVCKOLBBPZ-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-2-[(oct-1-yn-1-yl)sulfanyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with three methyl groups and an oct-1-yn-1-ylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Trimethyl-2-[(oct-1-yn-1-yl)sulfanyl]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with 1,3,5-trimethylbenzene and oct-1-yne.

    Formation of Sulfanyl Group: The oct-1-yne is reacted with a thiol compound to form the oct-1-yn-1-ylsulfanyl group.

    Substitution Reaction: The oct-1-yn-1-ylsulfanyl group is then introduced to the 1,3,5-trimethylbenzene through a substitution reaction, often facilitated by a catalyst such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl-2-[(oct-1-yn-1-yl)sulfanyl]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Catalysts like palladium or copper are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced forms.

    Substitution: Various substituted aromatic compounds depending on the reactants used.

Scientific Research Applications

1,3,5-Trimethyl-2-[(oct-1-yn-1-yl)sulfanyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,5-Trimethyl-2-[(oct-1-yn-1-yl)sulfanyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trimethylbenzene: A simpler aromatic hydrocarbon with three methyl groups.

    1,2,4-Trimethylbenzene: An isomer with different methyl group positioning.

    1,2,3-Trimethylbenzene: Another isomer with a unique arrangement of methyl groups.

Properties

CAS No.

638199-56-1

Molecular Formula

C17H24S

Molecular Weight

260.4 g/mol

IUPAC Name

1,3,5-trimethyl-2-oct-1-ynylsulfanylbenzene

InChI

InChI=1S/C17H24S/c1-5-6-7-8-9-10-11-18-17-15(3)12-14(2)13-16(17)4/h12-13H,5-9H2,1-4H3

InChI Key

CEJLJVCKOLBBPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CSC1=C(C=C(C=C1C)C)C

Origin of Product

United States

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